molecular formula C19H16N4O2S B7736953 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide

Cat. No.: B7736953
M. Wt: 364.4 g/mol
InChI Key: LVXLLUORYGOYDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide typically involves the cyclization of appropriate precursors. Common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and various 2-halo derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate oxidative processes and interact with specific enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-15-14(10-20)18(25)23-19(22-15)26-11-17(24)21-16-9-5-7-12-6-3-4-8-13(12)16/h3-9H,2,11H2,1H3,(H,21,24)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXLLUORYGOYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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